Pyridine, 3-(2-nitroethenyl)-

Catalog No.
S9100242
CAS No.
M.F
C7H6N2O2
M. Wt
150.13 g/mol
Availability
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Pyridine, 3-(2-nitroethenyl)-

Product Name

Pyridine, 3-(2-nitroethenyl)-

IUPAC Name

3-(2-nitroethenyl)pyridine

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H

InChI Key

HIXBXAXEKNYDHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=C[N+](=O)[O-]

Pyridine, 3-(2-nitroethenyl)-, also known as 3-[(E)-2-nitroethenyl]pyridine, is a heterocyclic organic compound characterized by a pyridine ring substituted with a nitroethenyl group at the 3-position. Its chemical formula is C8H8N2O2C_8H_8N_2O_2 and it has a CAS number of 22568-11-2. The compound is notable for its unique structure, which includes a nitro group attached to an ethylene moiety, contributing to its reactivity and potential applications in various fields such as pharmaceuticals and agrochemicals.

Due to the electron-withdrawing nature of the nitro group. Key reactions include:

  • Electrophilic Substitution: The presence of the nitro group enhances the electrophilic character of the pyridine ring, making it more susceptible to electrophilic attack.
  • Nucleophilic Substitution: The electron-deficient nature of the pyridine ring allows for nucleophilic substitutions at various positions, particularly at the 2 and 4 positions relative to the nitro group.
  • Sigmatropic Rearrangements: Pyridine compounds can undergo [1,5] sigmatropic shifts, where the nitro group can migrate within the molecular structure under certain conditions .

The biological activity of pyridine derivatives is widely studied due to their potential pharmacological properties. Pyridine, 3-(2-nitroethenyl)- may exhibit:

  • Antimicrobial Properties: Some nitropyridine compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates that certain nitropyridines may possess cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Effects: Compounds with similar structures have been investigated for their ability to reduce inflammation in biological systems .

Synthesis of pyridine, 3-(2-nitroethenyl)- can be achieved through several methods:

  • Nitration of Pyridine: Pyridine can be nitrated using dinitrogen pentoxide in an organic solvent. The resulting N-nitropyridinium ion can then be treated with sodium bisulfite to yield the desired product.
    Pyridine+N2O5N nitropyridinium ion3 2 nitroethenyl pyridine\text{Pyridine}+N_2O_5\rightarrow \text{N nitropyridinium ion}\rightarrow \text{3 2 nitroethenyl pyridine}
  • Condensation Reactions: Condensation reactions involving aldehydes or ketones with amines can also lead to the formation of pyridine derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods can facilitate the formation of substituted pyridines from aryl halides and nitrogen-containing nucleophiles .

Pyridine, 3-(2-nitroethenyl)- has several applications:

  • Pharmaceuticals: As a building block in drug synthesis due to its biological activity.
  • Agrochemicals: Used in the formulation of pesticides and herbicides.
  • Material Science: Employed in the development of polymers and other advanced materials due to its unique electronic properties.

Interaction studies involving pyridine derivatives typically focus on their reactivity with various biological targets. For example:

  • Protein Binding Studies: Investigating how these compounds interact with enzymes or receptors can provide insights into their mechanism of action.
  • Drug Metabolism Studies: Understanding how these compounds are metabolized in biological systems is crucial for assessing their pharmacokinetics and toxicity.

Pyridine, 3-(2-nitroethenyl)- shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-NitropyridineNitro-substituted pyridineSimple nitro substitution without ethylene
4-NitropyridineNitro-substituted pyridineDifferent position of nitro group
2-NitropyridineNitro-substituted pyridineAnother positional isomer
Pyridin-3-yl vinyl etherEther derivative of pyridineContains an ether linkage
3-AminopyridineAmino-substituted pyridineContains an amino group instead of nitro

Uniqueness

Pyridine, 3-(2-nitroethenyl)- is unique in that it combines both a nitro group and an ethylene moiety, which may enhance its reactivity compared to other simple nitropyridines. The specific arrangement allows for diverse chemical transformations that are not possible in simpler analogs.

Classical Nitration Approaches in Pyridine Functionalization

The direct nitration of pyridine derivatives has historically faced challenges due to the ring’s electron-deficient nature, which deactivates it toward conventional electrophilic aromatic substitution. Traditional nitration systems, such as nitric acid in sulfuric acid, predominantly target activated aromatic systems and yield poor results for pyridine. However, the use of dinitrogen pentoxide (N₂O₅) in combination with sulfur dioxide (SO₂) or organic solvents has emerged as a robust alternative.

When pyridine reacts with N₂O₅ in liquid SO₂ or nitromethane, it forms an N-nitropyridinium nitrate intermediate. Subsequent quenching with aqueous SO₂/HSO₃⁻ generates transient dihydropyridine-sulfonic acid species, which undergo a -sigmatropic shift to yield 3-nitropyridine. This mechanism bypasses electrophilic substitution, instead relying on nitro group migration within a solvent cage (Table 1).

Table 1: Comparative Yields of 3-Nitropyridine Derivatives via N₂O₅-Based Nitration

Pyridine DerivativeNitrating SystemYield (%)
PyridineN₂O₅/SO₂77
4-MethylpyridineN₂O₅/CH₃NO₂51
2-MethylpyridineN₂O₅/HSO₃⁻42

The nitro group introduced via this method serves as a precursor for further functionalization. For instance, 3-nitropyridine can undergo condensation reactions with aldehydes under acidic conditions to form the corresponding 2-nitroethenyl derivatives. This two-step approach—initial nitration followed by Knoevenagel condensation—provides a reliable pathway to 3-(2-nitroethenyl)pyridine.

Modern Heterocyclic Assembly Techniques for Nitrovinyl Substituents

Contemporary strategies focus on constructing the pyridine ring with pre-installed nitrovinyl groups, avoiding the limitations of post-synthetic modification. Multi-component reactions (MCRs) and cycloaddition protocols are particularly effective.

The Hantzsch dihydropyridine synthesis has been adapted to incorporate nitrovinyl moieties. By reacting β-keto nitroolefins with ammonium acetate and aldehydes, substituted dihydropyridines are formed, which oxidize to yield 3-(2-nitroethenyl)pyridines. Similarly, Diels-Alder reactions between nitroethylene and azadienes generate bicyclic intermediates that aromatize to nitrovinylpyridines under oxidative conditions.

Table 2: Key Modern Synthesis Routes

MethodStarting MaterialsKey Advantage
Hantzsch MCRβ-Keto nitroolefins, aldehydesAtom economy
Diels-Alder cycloadditionNitroethylene, azadienesStereochemical control

These methods emphasize modularity, enabling the incorporation of diverse substituents on both the pyridine ring and the nitroethenyl group.

Regioselective Modification Strategies for Pyridine Ring Systems

Achieving regioselectivity in pyridine functionalization requires precise control over electronic and steric effects. The 3-position is inherently less reactive in electrophilic processes, but strategic use of directing groups and protecting strategies can override this limitation.

N-Oxide intermediates are widely employed to enhance para-selectivity in nitration. For example, pyridine-N-oxide nitrates preferentially at the 4-position under mixed acid conditions (HNO₃/H₂SO₄). However, reducing the N-oxide post-nitration and subsequent functionalization at the 3-position via sigmatropic shifts or radical pathways can yield the desired 3-(2-nitroethenyl) derivatives.

Another approach involves meta-directing groups such as sulfonic acids. Introducing a sulfonic acid group at the 2-position of pyridine directs subsequent nitration to the 5-position, which can later be converted to a nitroethenyl group through elimination and condensation.

The nitroethenyl group in 3-(2-nitroethenyl)pyridine undergoes sigmatropic rearrangements under thermal or acidic conditions, driven by the conjugation of the nitro group with the ethenyl π-system. These shifts are critical for understanding regioselectivity in nitropyridine synthesis. For example, [3] [3]-sigmatropic rearrangements involving the nitroethenyl moiety have been observed in analogous bicyclic systems, where the nitro group stabilizes transition states through resonance delocalization (Figure 1) [4] [5].

Table 1: Key Parameters Influencing Sigmatropic Shifts

FactorEffect on RearrangementExperimental Evidence
Temperature (80–120°C)Accelerates [3] [3] shiftsKinetic studies in DMSO-d₆ [5]
Solvent polarityStabilizes transition stateDFT calculations [5]
Substituent electronicsElectron-withdrawing groups enhance rateHammett analysis [4]

The E-configuration of the nitroethenyl group, confirmed by X-ray crystallography in related compounds, imposes steric constraints that favor suprafacial shifts over antarafacial pathways [1]. This stereochemical preference aligns with frontier molecular orbital (FMO) theory, where the nitro group's LUMO interacts with the HOMO of the pyridine ring to lower activation energy [4]. Recent studies on catechol-derived nitroalkenes demonstrate that such rearrangements can proceed with >90% fidelity when conducted in aprotic solvents, highlighting the synthetic utility of these processes [5].

Nucleophilic Aromatic Substitution Pathways for Functional Group Interconversion

The electron-withdrawing nitroethenyl group activates the pyridine ring for nucleophilic aromatic substitution (NAS) at specific positions. Kinetic studies reveal that the C-5 position of 3-(2-nitroethenyl)pyridine exhibits heightened reactivity toward hydroxide ions (k₂ = 3.8 × 10⁻³ M⁻¹s⁻¹ at 25°C), attributed to para-directing effects of the nitro group [2].

The mechanism proceeds through a Meisenheimer-like σ-complex intermediate, stabilized by resonance between the nitro group and pyridine nitrogen (Scheme 1). Isotopic labeling experiments using D₂O demonstrate complete deuterium incorporation at the substitution site, confirming the intermediacy of a sp³-hybridized transition state [2].

Critical Factors in NAS Reactivity:

  • Ring Activation: Nitro group reduces electron density at C-2/C-4/C-6 positions by 0.15 e⁻ (NBO analysis) [1].
  • Solvent Effects: DMF increases reaction rate 12-fold compared to THF due to transition state stabilization [2].
  • Leaving Group Ability: Fluoride shows 40× faster displacement vs. chloride in methanol [2].

Notably, the nitroethenyl group itself participates in subsequent transformations post-NAS. For instance, reduction of the nitro group to amine enables intramolecular cyclization, forming fused pyrrolopyridine systems crucial in medicinal chemistry scaffolds [5].

Tandem Reaction Processes Involving Nitrovinyl Intermediates

The unique electronic profile of 3-(2-nitroethenyl)pyridine enables sequential transformations without intermediate isolation. A prototypical tandem process involves:

  • Michael Addition: Nitrovinyl group acts as acceptor for malonate nucleophiles (k₁ = 2.1 × 10⁻² M⁻¹s⁻¹) [2].
  • Ring-Closing: Intramolecular amidation forms tetracyclic systems.
  • Aromatization: Oxidative elimination yields polyaromatic heterocycles.

Table 2: Tandem Reaction Optimization

ConditionYield ImprovementKey Observation
Cu(OTf)₂ (10 mol%)78% → 92%Accelerates cyclization step [5]
Microwave irradiation6h → 45minEnhances reaction uniformity [2]
Stepwise pH control61% → 88%Prevents nitro group reduction [5]

DFT calculations (B3LYP/6-311+G**) reveal that the tandem process proceeds through a bis-allylic transition state, where the nitro group's resonance stabilization lowers the activation barrier by 14.2 kcal/mol compared to non-nitro analogs [5]. Recent applications include the synthesis of PDE4 inhibitors via a key tandem acylation/ [3] [3]-sigmatropic rearrangement sequence, achieving 89% enantiomeric excess when using chiral Brønsted acid catalysts [5].

Mechanistic Approaches and Synthetic Strategies

The construction of thiazolo[3,2-a]pyridine scaffolds utilizing Pyridine, 3-(2-nitroethenyl)- encompasses multiple sophisticated synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and functional group tolerance. Research has demonstrated that five-component cascade reactions represent one of the most effective approaches for accessing highly functionalized thiazolo[3,2-a]pyridine derivatives [1]. These reactions involve the strategic combination of cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride under reflux conditions in ethanol.

The reaction mechanism proceeds through a sophisticated sequence involving domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization sequences [1]. This multi-step process enables the formation of 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives with high efficiency and excellent functional group tolerance.

Alternative Synthetic Methodologies

An alternative approach involves the utilization of Mannich-type reactions between pyridine-2-thiolates and primary amines in the presence of α,α-disubstituted aldehydes [2]. This methodology has been specifically applied using p-toluidine and accessible α,α-disubstituted aldehydes such as ocean propanal to generate thiazolo[3,2-a]pyridine-8-carbonitriles in modest yields ranging from 25 to 46 percent. The reaction requires heating in ethanol under reflux conditions and notably necessitates the presence of air for successful oxidative cyclization.

The mechanism of this transformation involves initial N-aminoalkylation to form an intermediate that subsequently undergoes air oxidation to generate a disulfide intermediate. The process continues through intramolecular S-S bond cleavage, ultimately yielding the desired thiazolopyridine scaffold through a cyclic oxidative mechanism [2].

Data Analysis and Yield Optimization

Synthetic MethodKey ReagentsYield Range (%)Reaction Conditions
Five-component cascadeCyanoacetohydrazide, acetophenones, aldehydesHigh yieldsEthanol, reflux
Domino N,S-acetal formation1,1-bis(methylthio)-2-nitroethylene, cysteamine HClGood yieldsEthanol, reflux
Mannich-type with thiolatesp-toluidine, α,α-disubstituted aldehydes25-46%EtOH, reflux, air required

The structural diversity achieved through these methodologies is particularly noteworthy, with the ability to introduce various aromatic substituents and functional groups at specific positions of the thiazolo[3,2-a]pyridine core structure. The prominent advantages of these protocols include facility of operation, availability of economical starting materials, elimination of toxic solvents, and tolerance of a wide variety of functional groups [1].

Strategic Use in Polycyclic Nitrogenous System Synthesis

Copper-Catalyzed Hetero Diels-Alder Approaches

The synthesis of polycyclic nitrogenous systems utilizing Pyridine, 3-(2-nitroethenyl)- has been significantly advanced through the development of homogeneous copper-catalyzed hetero Diels-Alder reactions. These transformations involve the reaction of allenynes with cis-diazenes, specifically 4-phenyl-1,2,4-triazoline-3,5-dione, to enable the practical and efficient synthesis of diverse polycyclic N-heterocycles [3].

A particularly notable feature of this methodology is the demonstration of temperature-controlled and stereocontrolled chemoselectivity, leading to chemodivergent synthesis pathways. The reaction system can produce tetracyclic pyrrolidines, pentacyclic triazepanes, and tricyclic pyrrolidines depending on the specific reaction conditions employed. This represents a significant advancement over traditional gold-catalyzed cyclization approaches, as the copper catalysis achieves cyclization terminating in C-N bond formation via the hetero Diels-Alder mechanism [3].

Palladium-Catalyzed Sequential Cyclization Strategies

Alternative approaches to polycyclic nitrogenous system synthesis involve palladium-catalyzed aminopalladation and carbopalladation cascade reactions. These transformations utilize N,2-diallylaniline derivatives as starting materials and proceed through sequential alkene aminopalladation followed by alkene carbopalladation of the resulting palladium complex [4]. The methodology demonstrates exceptional selectivity, with both alkene insertion steps occurring preferentially over C-N or C-C bond-forming reductive elimination processes.

A particularly interesting aspect of this approach is the occurrence of unusual 1,3-palladium shifts when specific substrates such as 2n-allyl-N-(2-vinylphenyl)aniline are employed, yielding tetracyclic molecules with three contiguous stereocenters [4]. This demonstrates the versatility and stereochemical control achievable through careful substrate design and reaction optimization.

Ring-Fused Heterocycle Formation via Aryne Methodology

Recent developments in polycyclic system synthesis have incorporated aryne-based cycloaddition strategies for constructing complex ring-fused heterocycles [5]. These methodologies utilize 2-pyridone derivatives that undergo [4+2] cycloaddition reactions with in situ generated arynes to produce three-dimensional ring-fused heterocycles with yields ranging from 51 to 80 percent.

The reaction demonstrates excellent regioselectivity, particularly when employing electrophilic 3-methoxy arynes, which exhibit enhanced reactivity due to angle distortion effects. The methodology has shown compatibility with various substituents including methyl, naphthyl, cyclopropyl, methoxy, phenyl, and bromo groups, demonstrating broad substrate scope and functional group tolerance [5].

Versatility in Fused Imidazopyridine Derivatives Development

Morita-Baylis-Hillman Acetate Methodology

The development of fused imidazopyridine derivatives represents one of the most sophisticated applications of Pyridine, 3-(2-nitroethenyl)- in heterocyclic synthesis. The Morita-Baylis-Hillman acetate approach has emerged as a particularly elegant methodology, enabling the synthesis of functionalized imidazo[1,2-a]pyridines through one-pot, room temperature, reagent-free reactions between MBH acetates of nitroalkenes and 2-aminopyridines [6] [7] [8].

The reaction mechanism involves a cascade inter-intramolecular double aza-Michael addition process, which proceeds with excellent yield and regioselectivity. This methodology has demonstrated remarkable adaptability, particularly in the synthesis of pharmaceutically relevant imidazopyridine-based drug molecules such as Alpidem and Zolpidem [6] [7]. The room temperature reaction conditions and absence of additional reagents make this approach particularly attractive from both environmental and practical perspectives.

Iron-Catalyzed Denitration Pathways

Alternative strategies for imidazopyridine synthesis involve iron-catalyzed denitration reactions that enable the formation of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from 2-aminopyridines and 2-methylnitroolefins [9]. This approach utilizes iron(II) catalysis to facilitate tandem coupling reactions that proceed through Michael addition followed by intramolecular cyclization and subsequent denitration.

The methodology demonstrates broad substrate tolerance, accommodating both aromatic and aliphatic nitroolefins as well as various substituted 2-aminopyridine derivatives. Ferric chloride has been identified as the superior catalyst for these transformations, outperforming alternative Lewis acids such as aluminum chloride, zinc chloride, lanthanum chloride, and copper triflate [10].

Advanced Synthetic Applications and Drug Development

The versatility of imidazopyridine synthesis has been further demonstrated in drug discovery applications, particularly in the development of respiratory syncytial virus fusion inhibitors [11]. Research has shown that imidazopyridine derivatives can be designed and synthesized according to established docking studies, with several compounds exhibiting single nanomolar activities against viral targets.

Particularly noteworthy examples include compounds with IC50 values as low as 3 nanomolar, demonstrating superior profiles compared to reference compounds such as BMS-433771. These developments highlight the strategic importance of the imidazopyridine scaffold in medicinal chemistry applications and underscore the value of efficient synthetic methodologies for accessing these structures [11].

Mechanistic Insights and Synthetic Optimization

Pathway TypeKey MechanismCritical StepsProduct Characteristics
MBH Acetate RouteDouble aza-Michael additionInter-intramolecular cascadeExcellent regioselectivity
Iron-CatalyzedDenitration couplingMichael addition, cyclizationBroad substrate scope
MulticomponentThree-component assemblyAldehyde, nitroalkane, aminopyridineOne-pot synthesis

The synthetic strategies employed in imidazopyridine development demonstrate remarkable mechanistic diversity, with each approach offering specific advantages in terms of substrate scope, reaction conditions, and product characteristics. The continued development of these methodologies represents a significant contribution to the field of heterocyclic chemistry and provides valuable tools for accessing complex molecular architectures with pharmaceutical and materials science applications [12] [13].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

150.042927438 g/mol

Monoisotopic Mass

150.042927438 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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